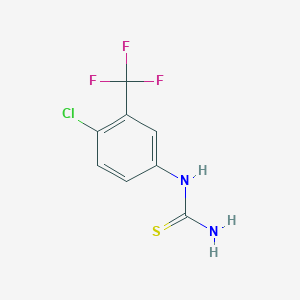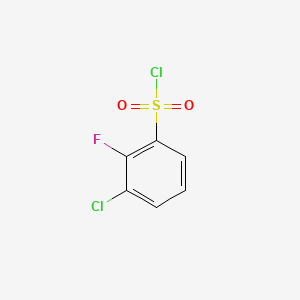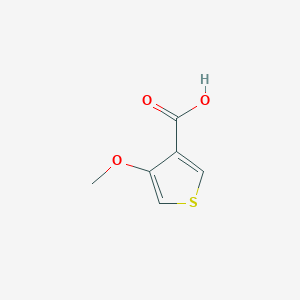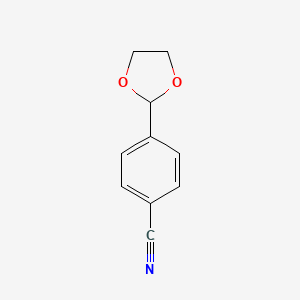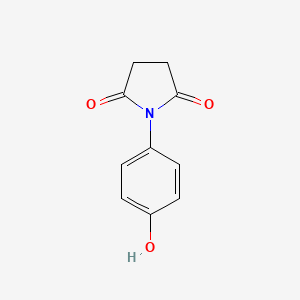
1-(4-HidroxiFenil)pirrolidina-2,5-diona
Descripción general
Descripción
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Farmacología: Agente Terapéutico Potencial
1-(4-HidroxiFenil)pirrolidina-2,5-diona ha sido explorada por sus aplicaciones terapéuticas potenciales. El andamiaje de pirrolidina es una característica común en muchos compuestos biológicamente activos, y las modificaciones a esta estructura pueden conducir a propiedades farmacológicas significativas . La capacidad de este compuesto para interactuar con varios objetivos biológicos lo convierte en un candidato para el descubrimiento y desarrollo de fármacos, particularmente en el tratamiento de enfermedades autoinmunes .
Ciencia de Materiales: Síntesis de Polímeros Avanzados
En la ciencia de los materiales, este compuesto se utiliza como precursor para la síntesis de polímeros avanzados. Sus sitios reactivos permiten la reticulación, que se puede utilizar para crear materiales con propiedades mecánicas y térmicas específicas. Esto es particularmente útil en el desarrollo de materiales de alto rendimiento para aplicaciones industriales .
Investigación Médica: Estudios de Tratamiento del Cáncer
Estudios recientes han investigado el papel de los derivados de la pirrolidina en el tratamiento del cáncer. La estructura del compuesto se ha incorporado a nuevas moléculas que exhiben citotoxicidad contra varias líneas celulares cancerosas, lo que sugiere su uso potencial en el diseño de fármacos anticancerígenos .
Química Orgánica: Síntesis de Moléculas Complejas
Los químicos orgánicos valoran la this compound por su versatilidad en aplicaciones sintéticas. Sirve como un bloque de construcción para la construcción de moléculas complejas, incluidos los análogos de productos naturales y compuestos orgánicos novedosos con potencial actividad biológica .
Bioquímica: Inhibición Enzimática
En bioquímica, los derivados de este compuesto se estudian por sus propiedades de inhibición enzimática. Al modificar el anillo de pirrolidina, los investigadores pueden crear inhibidores que son selectivos para enzimas específicas, lo cual es crucial para comprender las vías metabólicas y desarrollar tratamientos para trastornos metabólicos .
Usos Industriales: Fabricación Química
Industrialmente, la this compound se utiliza en la síntesis de varios productos químicos. Su reactividad lo hace adecuado para crear intermediarios que son esenciales en la fabricación de tintes, resinas y otros productos químicos industriales .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various proteins and receptors, influencing cellular processes .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the nature of the target and the cellular context.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been shown to induce changes at the molecular and cellular levels, influencing cell behavior .
Action Environment
The action, efficacy, and stability of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the specific cellular context .
Análisis Bioquímico
Biochemical Properties
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in detoxification processes, such as pregnane X receptor (PXR), which upregulates proteins involved in the clearance of foreign toxic substances from the body . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.
Cellular Effects
The effects of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to provoke the intrinsic apoptotic mitochondrial pathway in certain cancer cells, leading to enhanced expression of pro-apoptotic proteins and reduced expression of anti-apoptotic proteins . This indicates its potential use in cancer therapy by inducing apoptosis in cancer cells.
Molecular Mechanism
At the molecular level, 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes involved in inflammatory responses, thereby reducing the production of pro-inflammatory cytokines . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular processes, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and anti-cancer properties. At higher doses, it can cause toxic or adverse effects . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level.
Metabolic Pathways
1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it has been shown to influence the metabolic flux and levels of certain metabolites . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity.
Transport and Distribution
The transport and distribution of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of 1-(4-Hydroxyphenyl)pyrrolidine-2,5-dione plays a significant role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biological effects.
Propiedades
IUPAC Name |
1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-8-3-1-7(2-4-8)11-9(13)5-6-10(11)14/h1-4,12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWLPIQAFVWFMIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359153 | |
| Record name | 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10187-21-0 | |
| Record name | 1-(4-hydroxyphenyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
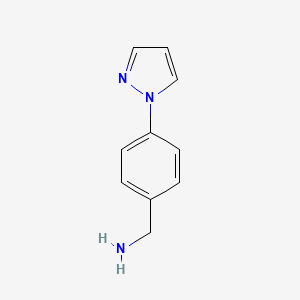



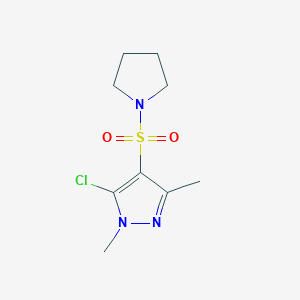
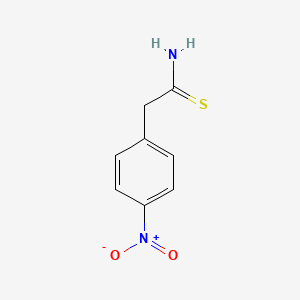

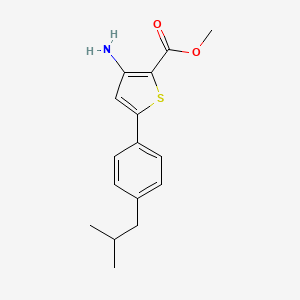
![4-{[3-(Trifluoromethyl)phenyl]sulfanyl}aniline](/img/structure/B1362305.png)

